![molecular formula C14H15N3O B1465427 3-[(4-Aminophenyl)methyl]-1-phenylurea CAS No. 1184501-06-1](/img/structure/B1465427.png)
3-[(4-Aminophenyl)methyl]-1-phenylurea
Vue d'ensemble
Description
3-[(4-Aminophenyl)methyl]-1-phenylurea (3-APM-1-PU) is an organic compound with a wide range of applications in the field of scientific research. It is a product of the condensation of 4-aminophenylmethyl carbamate and 1-phenylurea, and is used as an intermediate in the synthesis of various organic compounds. 3-APM-1-PU has been used in a number of scientific research applications, including the study of biochemical and physiological effects, and has been found to have several advantages and limitations for laboratory experiments.
Applications De Recherche Scientifique
3-[(4-Aminophenyl)methyl]-1-phenylurea has been used in a variety of scientific research applications, including the study of enzyme kinetics, biochemical and physiological effects, and drug delivery systems. It has also been used in the synthesis of various organic compounds, such as polyurethanes and polyamides.
Mécanisme D'action
The mechanism of action of 3-[(4-Aminophenyl)methyl]-1-phenylurea is not yet fully understood. However, it is believed that the compound acts as a competitive inhibitor of the enzyme chymotrypsin, which is involved in the breakdown of proteins in the body. It is also believed to interact with other enzymes, such as phosphodiesterase, which is involved in the metabolism of nucleic acids.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it has been shown to inhibit the activity of certain enzymes, such as chymotrypsin and phosphodiesterase, and to interact with other cellular components, such as DNA. It has also been shown to have an effect on the production of certain hormones, such as dopamine and serotonin.
Avantages Et Limitations Des Expériences En Laboratoire
3-[(4-Aminophenyl)methyl]-1-phenylurea has several advantages and limitations for laboratory experiments. One of the advantages of using this compound is that it is relatively easy to synthesize and can be used in a variety of experiments. It is also relatively stable and can be stored for long periods of time. However, it can be toxic if ingested and should be handled with care.
Orientations Futures
There are several potential future directions for 3-[(4-Aminophenyl)methyl]-1-phenylurea research. One potential direction is to further study its mechanism of action and biochemical and physiological effects. Another potential direction is to develop new applications for the compound, such as drug delivery systems and polymeric materials. Additionally, further research into the synthesis of this compound could lead to improved methods and increased yields. Finally, further research into the safety and toxicity of this compound could lead to improved safety protocols for laboratory experiments.
Propriétés
IUPAC Name |
1-[(4-aminophenyl)methyl]-3-phenylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c15-12-8-6-11(7-9-12)10-16-14(18)17-13-4-2-1-3-5-13/h1-9H,10,15H2,(H2,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYPUKUFOWLVFKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NCC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



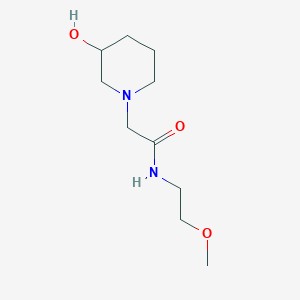
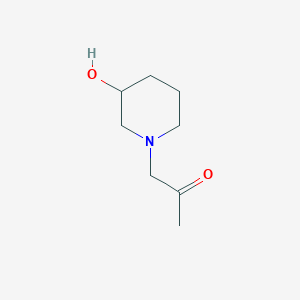
![2-[3-(Hydroxymethyl)piperidin-1-yl]-1-(morpholin-4-yl)ethan-1-one](/img/structure/B1465349.png)
![1-[2-(4-Fluorophenoxy)ethyl]piperidin-4-ol](/img/structure/B1465350.png)
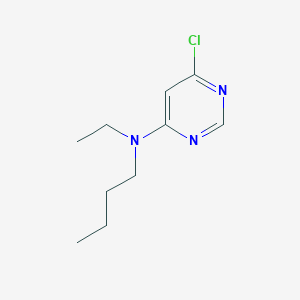
![Tetrakis(acetonitrile)[2-[(4S)-4,5-dihydro-4-phenyl-2-oxazolyl-N]phenyl]ruthenium(II) Hexafluorophosphate](/img/no-structure.png)

![2-[3-(Hydroxymethyl)piperidin-1-yl]benzoic acid](/img/structure/B1465357.png)

![2-(2,2,2-Trifluoroethyl)-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B1465359.png)

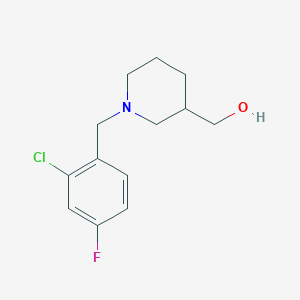
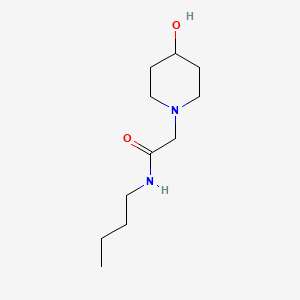
![2-[2-(3-Hydroxypiperidin-1-yl)ethyl]isoindole-1,3-dione](/img/structure/B1465367.png)